
(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-ethylphenol with an appropriate aldehyde under acidic conditions.
Coupling Reaction: The benzofuran derivative is then coupled with 4-hydroxy-3,5-dimethylbenzaldehyde using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone
- (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Benzarone)
Comparison
- (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone : This compound contains iodine atoms, which can significantly alter its chemical reactivity and biological activity compared to (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone.
- (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Benzarone) : Benzarone lacks the dimethyl groups present in this compound, which can affect its steric properties and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
52489-58-4 |
|---|---|
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C19H18O3/c1-4-15-17(14-7-5-6-8-16(14)22-15)19(21)13-9-11(2)18(20)12(3)10-13/h5-10,20H,4H2,1-3H3 |
Clé InChI |
QDFXYZHYSUTYPW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


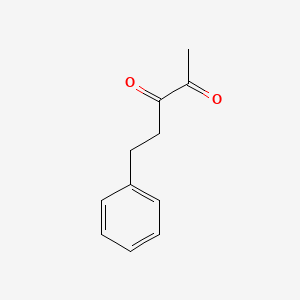

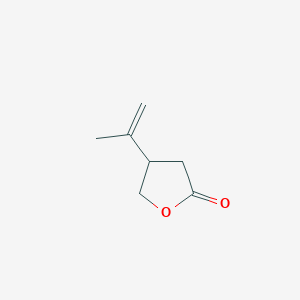
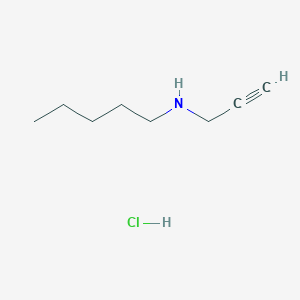
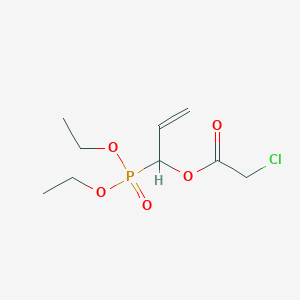

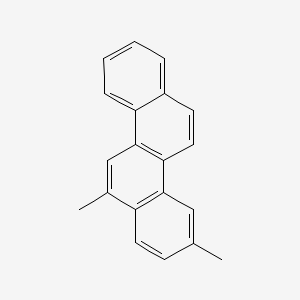

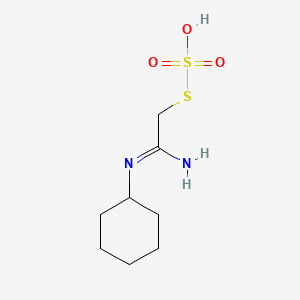
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

